molecular formula C19H20N2O2S B2922743 3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole CAS No. 339099-77-3

3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole

Cat. No.: B2922743
CAS No.: 339099-77-3
M. Wt: 340.44
InChI Key: DZEFGWYINSYASX-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions with a 4-tert-butylphenyl group and a 2-methanesulfinylphenyl group, respectively.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(23-21-17)15-7-5-6-8-16(15)24(4)22/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEFGWYINSYASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 2-methanesulfinylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the oxadiazole ring and the functional groups attached to it may allow the compound to bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Bulky groups (e.g., tert-butyl) at position 3 improve thermal stability, as seen in melt-cast explosives , while polar groups (e.g., sulfoxide) at position 5 may enhance solubility or bioactivity .
  • Energetic vs.

Thermal and Chemical Stability

  • Target Compound : The tert-butyl group likely raises melting points (>100°C inferred) compared to less hindered analogs. The sulfoxide group may reduce sensitivity to shock or friction relative to nitro-substituted explosives (e.g., IS: 12.5 J for bis(trinitromethyl) derivative ).
  • Contrasts :
    • Nitro-substituted oxadiazoles (e.g., LLM-191) exhibit high detonation velocities (~9000 m/s) but poor thermal stability (Td < 120°C) .
    • Halogenated analogs (e.g., 5-chloromethyl derivatives) serve as stable intermediates for further reactions .

Pharmacological Potential (Inferred)

  • Antipicornaviral Activity : Benzotriazole derivatives inhibit viral replication .
  • Metabolic Profiles : Pyridyl- and chlorophenyl-substituted oxadiazoles (e.g., RJ-64) undergo hepatic hydroxylation and glucuronidation .

Biological Activity

3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound is characterized by its oxadiazole ring, which is known for its ability to interact with various biological targets. The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 339099-77-3

The molecular formula is C18H20N2O2SC_{18}H_{20}N_2O_2S, and it exhibits significant lipophilicity due to the presence of the tert-butyl and methanesulfinyl groups.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core demonstrate a wide range of antimicrobial activities. A study highlighted that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. For example, the compound showed effectiveness against various strains of bacteria and fungi, which can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
Escherichia coli0.25 µg/mL
Candida albicans0.125 µg/mL

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. The oxadiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses. This activity suggests a mechanism that may be useful in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Properties

Recent investigations into the anticancer potential of oxadiazole derivatives have revealed promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Studies have demonstrated that it can inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (breast cancer)10.5Induction of apoptosis
HeLa (cervical cancer)8.7Cell cycle arrest
A549 (lung cancer)12.0Inhibition of proliferation

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives, including the target compound. The study utilized molecular docking techniques to predict binding affinities to specific proteins associated with cancer progression. The results indicated that the compound binds effectively to targets involved in tumorigenesis, suggesting a pathway for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-tert-butylphenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step cyclization reaction. First, prepare the amidoxime intermediate by reacting 2-methanesulfinylbenzoyl chloride with hydroxylamine. Second, cyclize with 4-tert-butylbenzonitrile under reflux in anhydrous DMF with catalytic triethylamine. Purification typically involves flash column chromatography (SiO₂, hexane:ethyl acetate gradients) to achieve >95% purity. Reaction yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of amidoxime to nitrile) and temperature (110–120°C) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this oxadiazole derivative?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Verify substituent positions and absence of unreacted precursors. For example, the tert-butyl group exhibits a singlet at ~1.35 ppm in 1H NMR, while the methanesulfinyl group shows distinct S=O stretching at ~1050 cm⁻¹ in FTIR.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • HPLC-SFC : Assess enantiomeric purity if asymmetric synthesis is involved, using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as harmful upon inhalation, dermal contact, or ingestion. Use fume hoods for synthesis, wear nitrile gloves, and dispose of waste via halogenated solvent protocols. Acute toxicity data (e.g., LD50 in rodents) should be referenced from structurally similar oxadiazoles, such as 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (oral LD50 = 320 mg/kg in rats) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

  • Methodological Answer : Replace the methanesulfinyl group with bioisosteres like trifluoromethyl or chlorothiophene to enhance apoptosis-inducing activity. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole showed IC50 = 1.2 µM against T47D breast cancer cells via G1 phase arrest. Use flow cytometry and caspase-3/7 activation assays to validate mechanisms .

Q. What computational strategies are effective for predicting the binding affinity of this compound to nuclear receptors like FXR or PXR?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of FXR (PDB: 1OSH) and PXR (PDB: 1ILG). Focus on the oxadiazole core’s interactions with Leu291 (FXR) and Arg410 (PXR). MD simulations (AMBER) over 100 ns can assess stability of the ligand-receptor complex. Validate predictions with in vitro luciferase reporter assays .

Q. How does the tert-butylphenyl moiety influence the compound’s performance in optoelectronic applications?

  • Methodological Answer : The bulky tert-butyl group reduces aggregation in polymer matrices, enhancing electroluminescent efficiency. In OLEDs, analogs like 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole achieve external quantum efficiency (EQE) >15% at 1000 cd/m². Use cyclic voltammetry to determine HOMO/LUMO levels and TD-DFT calculations to model emission spectra .

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